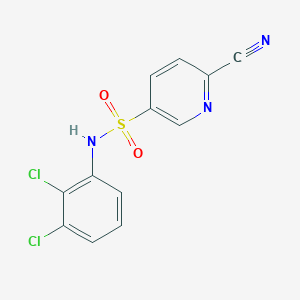![molecular formula C15H15NO4S B2620679 2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol CAS No. 1232822-81-9](/img/structure/B2620679.png)
2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol” is a chemical with the molecular formula C15H15NO4S . It has a molecular weight of 305.35 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds usually involves the condensation of an aldehyde or ketone with a primary amine . For instance, the compound “2-methoxy-4-((4-methoxyphenilimino)methyl)phenol” could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis
The molecular structure of “2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol” includes a total of 34 bonds. There are 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 secondary amine (aromatic), and 1 ether (aliphatic) .Scientific Research Applications
Synthesis and Characterization
- Schiff bases, including derivatives similar to 2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol, have been synthesized and characterized for various applications. For instance, the synthesis of crystalline fluoro-functionalized imines has been explored, where these compounds show potential for nonlinear optical (NLO) applications due to their significant linear polarizability and second-order hyperpolarizability values (Ashfaq et al., 2022).
Antioxidant and Antimicrobial Activities
- The antioxidant and antimicrobial properties of Schiff bases have been investigated, revealing that some of these compounds exhibit significant activities. Such studies provide insights into the potential use of Schiff bases as therapeutic agents or ingredients in the pharmaceutical and food industries (Kaştaş et al., 2017).
Anticancer Activity
- Research on 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol compound, a related Schiff base, has shown weak activity in inhibiting T47D breast cancer cells, suggesting the potential for further investigation into the anticancer properties of similar compounds (Sukria et al., 2020).
Corrosion Inhibition
- Schiff bases have been explored as corrosion inhibitors for steel in acidic solutions, showing that these compounds can act as effective corrosion inhibitors, particularly at high concentrations. This application is crucial for extending the life of metal components in various industrial settings (Hasanov et al., 2007).
Molecular Interactions and Stability
- The role of π–π stacking and hydrogen-bonding interactions in the assembly of coordination compounds containing Schiff base ligands has been studied, providing insights into the molecular assembly and stability of these complexes, which could be relevant for material science applications (Hajiashrafi et al., 2019).
properties
IUPAC Name |
2-methoxy-6-[(4-methylsulfonylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-20-14-5-3-4-11(15(14)17)10-16-12-6-8-13(9-7-12)21(2,18)19/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXWXRPGOFFWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2620596.png)
![1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2620599.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2620601.png)

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2620605.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2620607.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B2620612.png)



![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2620617.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2620618.png)
![1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2620619.png)